Dicarbonylacetylacetonato iridium(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

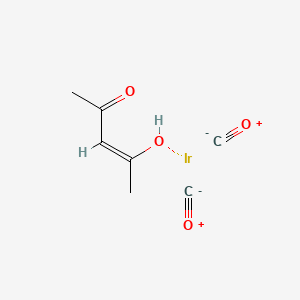

Dicarbonylacetylacetonato iridium(I) (CAS: 14023-80-4) is a neutral iridium(I) complex with the formula C₇H₇IrO₄ and a molecular weight of 347.345 g/mol . Structurally, it features two carbonyl ligands (CO) and one acetylacetonate (acac) ligand coordinated to the iridium center. This compound belongs to the broader class of transition metal carbonyl-acetylacetonate complexes, which are notable for their applications in catalysis, spectroscopy, and materials science. While detailed catalytic applications of the iridium(I) complex are less documented compared to its rhodium analogs, its structural and electronic properties align with those of other Group 9 metal complexes used in organic transformations and photophysical studies .

准备方法

Synthetic Routes and Reaction Conditions

Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .

化学反应分析

Types of Reactions

Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to form iridium(0) complexes.

Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:

Oxidizing agents: Such as oxygen or peroxides.

Reducing agents: Such as hydrogen or hydrides.

Ligands: Such as phosphines or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .

科学研究应用

Dicarbonylacetylacetonato iridium(I) has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

相似化合物的比较

Structural and Electronic Properties

Table 1: Key Structural and Physical Properties

| Property | Dicarbonylacetylacetonato Iridium(I) | Dicarbonylacetylacetonato Rhodium(I) |

|---|---|---|

| Molecular Formula | C₇H₇IrO₄ | C₇H₇O₄Rh |

| Molecular Weight (g/mol) | 347.345 | 258.03 |

| CAS Number | 14023-80-4 | 14874-82-9 |

| Crystal Color | Not explicitly reported | Greenish-red |

| Sublimation Point (°C) | Not reported | 144–147 |

| Key Ligands | CO, acac | CO, acac |

Both complexes share a similar coordination geometry due to their Group 9 metal centers (Ir and Rh). The rhodium analog is well-documented as a model system in 3D IR spectroscopy due to its strong carbonyl absorption bands and homogeneous dynamics .

Spectroscopic Features

Table 2: Spectroscopic Comparison

The rhodium complex’s coupled carbonyl vibrational modes make it a benchmark in nonlinear IR spectroscopy for studying excitonic coupling and molecular eigenstates .

生物活性

Dicarbonylacetylacetonato iridium(I), also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dicarbonylacetylacetonato iridium(I) has the chemical formula Ir C5H7O2)(CO)2. It features an iridium center coordinated to two carbon monoxide ligands and one acetylacetonate ligand. The compound typically appears as a yellow to orange solid and is soluble in organic solvents such as acetone and benzene.

Biological Activity

1. Anticancer Properties

Research has indicated that dicarbonylacetylacetonato iridium(I) exhibits significant anticancer properties. A study published in Inorganic Chemistry demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of dicarbonylacetylacetonato iridium(I). Preliminary studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and interference with intracellular processes .

3. Catalytic Applications

While not strictly biological activity, the catalytic properties of dicarbonylacetylacetonato iridium(I) play a crucial role in its biological relevance. This compound has been utilized as a catalyst in various organic transformations, including hydroformylation and hydrogenation reactions, which are essential in synthesizing biologically active compounds .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines (MCF-7). Treatment with dicarbonylacetylacetonato iridium(I) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to trigger apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy Assessment

In a study assessing antimicrobial activity, dicarbonylacetylacetonato iridium(I) was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. Scanning electron microscopy (SEM) images showed significant morphological changes in treated bacteria, supporting the hypothesis that the compound disrupts cell membrane integrity .

Research Findings Summary

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of dicarbonylacetylacetonato iridium(I) to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretching frequencies (1,900–2,100 cm−1) to confirm CO ligand coordination .

- NMR Analysis: 13C-NMR can resolve acetylacetonate ligand environments, while 1H-NMR detects paramagnetic impurities .

- XAS/XPS: Use X-ray absorption spectroscopy to probe oxidation states and ligand-field effects .

Q. How do steric and electronic properties of ancillary ligands influence the reactivity of dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- Ligand Screening: Compare phosphine, N-heterocyclic carbene (NHC), and acetylacetonate derivatives in catalytic trials (e.g., hydrogenation).

- DFT Calculations: Model ligand effects on HOMO-LUMO gaps to predict oxidative addition tendencies .

- Kinetic Studies: Monitor reaction rates under varying ligand conditions to isolate steric vs. electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain the selective activation of benzylic C–H bonds by dicarbonylacetylacetonato iridium(I) complexes?

Methodological Answer:

- Isotopic Labeling: Use deuterated substrates to track kinetic isotope effects (KIE) and identify rate-determining steps .

- Computational Modeling: Perform DFT studies to map transition states and compare pathways for benzylic vs. aromatic C–H activation .

- In Situ Spectroscopy: Utilize time-resolved IR to detect transient intermediates during catalysis .

Example Data:

| Substrate | KIE (kH/kD) | Dominant Pathway |

|---|---|---|

| Toluene | 2.8 | Benzylic C–H |

| Benzene | 1.1 | Aromatic C–H |

Q. How can researchers resolve contradictions in reported catalytic activities of iridium(I) complexes across different studies?

Methodological Answer:

- Standardized Testing: Replicate experiments using identical substrates, solvent systems, and catalyst loadings to isolate variables .

- Error Analysis: Quantify uncertainties in turnover numbers (TONs) and compare activation energies via Arrhenius plots .

- Meta-Analysis: Systematically review literature to identify trends in ligand design or reaction conditions that correlate with performance .

Q. What strategies enable the integration of dicarbonylacetylacetonato iridium(I) into hybrid materials for optoelectronic applications?

Methodological Answer:

- Host-Guest Chemistry: Engineer supramolecular assemblies with complementary π-acidic hosts to stabilize iridium complexes in thin films .

- Spectroscopic Tuning: Adjust emission profiles via ligand functionalization (e.g., electron-withdrawing groups) and measure photoluminescence quantum yields .

- Stability Testing: Expose materials to accelerated aging conditions (heat, light) and monitor decomposition via mass loss or spectral shifts .

Q. Methodological Considerations

- Data Reliability: Always report experimental uncertainties (e.g., ±5% for NMR yields) and validate results with triplicate trials .

- Literature Integration: Compare primary data with secondary sources (e.g., crystallographic databases) to identify outliers or confirm trends .

- Ethical Compliance: Ensure hazardous byproducts (e.g., CO gas) are managed via fume hoods and waste protocols .

属性

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FGSKAQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。